3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]pyridine
Description
3-[(1-{4-[(1H-Imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]pyridine is a heterocyclic organic compound characterized by a pyridine ring linked via an ether oxygen to an azetidine moiety. The azetidine is further substituted with a benzoyl group bearing a methylimidazole side chain. This structure combines multiple pharmacophoric elements: the imidazole ring (a common motif in enzyme inhibitors), the rigid azetidine scaffold (known for conformational constraint), and the pyridine group (contributing to π-stacking interactions).
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-19(23-12-18(13-23)25-17-2-1-7-20-10-17)16-5-3-15(4-6-16)11-22-9-8-21-14-22/h1-10,14,18H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZVZBHPHWQXEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains an imidazole ring, which is known to interact with a broad range of biological targets. Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or ionic interactions with key residues in the target proteins.
Biological Activity
The compound 3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]pyridine is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.
Chemical Structure
The chemical structure of the compound can be broken down into several functional groups:
- Azetidine ring : Contributes to the compound's pharmacological properties.
- Imidazole moiety : Known for its role in various biological processes and interactions.
- Pyridine : Often associated with neuropharmacological effects.
Research indicates that compounds containing imidazole and pyridine rings often interact with various biological targets, including:
- Nicotinic acetylcholine receptors (nAChRs) : These receptors are crucial in neurotransmission and have been implicated in cognitive functions and neurodegenerative diseases.
- Kinesin spindle protein (KSP) : Inhibition of KSP has been linked to anti-cancer activity.
Pharmacological Effects
-
Anticancer Activity :
- Compounds similar to 3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]pyridine have shown promise as KSP inhibitors, leading to cell cycle arrest and apoptosis in cancer cells .
- For instance, studies have demonstrated that imidazole derivatives can induce cytotoxicity in various cancer cell lines by disrupting mitotic spindle formation .
- Neuropharmacological Effects :
- Antimicrobial Activity :
Study 1: Anticancer Efficacy
A study investigated the efficacy of an imidazole-containing compound similar to 3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]pyridine against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values demonstrating potent cytotoxicity .
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of a related compound on neuronal cells subjected to oxidative stress. The compound exhibited a significant reduction in apoptosis markers, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Research Findings Summary
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs to 3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]pyridine exhibit significant anticancer properties. For instance, Mannich bases, which are structurally related, have been shown to possess cytotoxic effects against various cancer cell lines, including those from human colon and breast cancers . The introduction of the imidazole group is particularly noteworthy as it has been linked to enhanced biological activity, including the ability to inhibit tumor growth and induce apoptosis in cancer cells.
Antimicrobial Properties
The compound's potential as an antimicrobial agent is also being investigated. Similar derivatives have demonstrated activity against bacterial and fungal pathogens, suggesting that 3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]pyridine may possess similar properties. The mechanism of action is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes .
Coordination Polymers and Metal-Organic Frameworks
The compound can serve as an organic ligand in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are of great interest due to their applications in gas storage, catalysis, and drug delivery systems. The unique bonding capabilities of the azetidine and imidazole functionalities allow for the formation of stable complexes with various metal ions, enhancing the structural diversity and functionality of the resulting materials .
Structure–Activity Relationships
Understanding the structure–activity relationship (SAR) of compounds related to 3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]pyridine is crucial for optimizing its efficacy in medicinal applications. Studies have shown that modifications at specific positions on the imidazole or azetidine rings can significantly alter biological activity. For example, variations in substituents can enhance solubility or bioavailability, leading to improved therapeutic outcomes .
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- The target compound’s azetidine core distinguishes it from benzimidazole-based analogs (e.g., Py3MBI), which exhibit simpler bicyclic structures.
- Replacement of imidazole with pyrrole (as in BF13935) eliminates the nitrogen-rich aromatic system, likely reducing hydrogen-bonding capacity and altering electronic properties .
Physicochemical and Electronic Properties
- The target compound’s imidazole-pyridine system may exhibit similar behavior, but its azetidine linker could modulate electronic profiles .
- Solubility and Bioavailability: The ether linkage in the target compound may improve solubility compared to alkyl-linked analogs (e.g., Py3MBI), though the azetidine’s hydrophobicity could offset this advantage.
Q & A
Q. What approaches evaluate synergistic effects with existing therapies?
- Methodology :
- Combination index : Apply Chou-Talalay method to test synergy with cisplatin or paclitaxel .
- Transcriptomics : Use RNA-seq to identify pathways modulated in combination (e.g., apoptosis genes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
